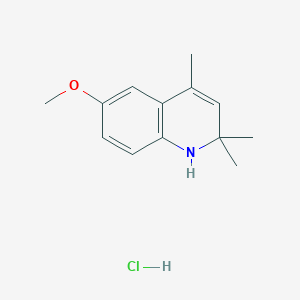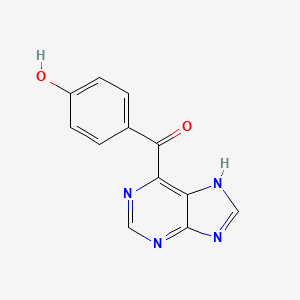
(4-hydroxyphenyl)-(7H-purin-6-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-hydroxyphenyl)-(7H-purin-6-yl)methanone: is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of a 4-hydroxyphenyl group and a 7H-purin-6-yl group connected by a methanone linkage. The presence of both aromatic and purine moieties in its structure makes it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxyphenyl)-(7H-purin-6-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 6-chloropurine.
Condensation Reaction: The 4-hydroxybenzaldehyde undergoes a condensation reaction with 6-chloropurine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-hydroxyphenyl)-(7H-purin-6-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The methanone linkage can be reduced to form a secondary alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 4-hydroxybenzophenone derivatives.
Reduction: Formation of 4-hydroxyphenyl-7H-purin-6-ylmethanol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-hydroxyphenyl)-(7H-purin-6-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The purine moiety is of particular interest due to its resemblance to nucleotides, making it useful in the study of enzyme interactions and cellular processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (4-hydroxyphenyl)-(7H-purin-6-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes. This binding can inhibit or modulate the activity of the enzyme, leading to various biological effects. The hydroxyl group on the phenyl ring can also participate in hydrogen bonding, further stabilizing the interaction with the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-chlorophenyl)-(4-hydroxyphenyl)methanone
- (2-butylbenzofuran-3-yl)-(4-hydroxyphenyl)methanone
Uniqueness
(4-hydroxyphenyl)-(7H-purin-6-yl)methanone is unique due to the presence of both a phenyl and a purine moiety in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds that contain only one of these groups. Additionally, the purine moiety provides a specific interaction with nucleotide-binding sites, which is not present in other similar compounds.
Eigenschaften
CAS-Nummer |
91330-62-0 |
|---|---|
Molekularformel |
C12H8N4O2 |
Molekulargewicht |
240.22 g/mol |
IUPAC-Name |
(4-hydroxyphenyl)-(7H-purin-6-yl)methanone |
InChI |
InChI=1S/C12H8N4O2/c17-8-3-1-7(2-4-8)11(18)9-10-12(15-5-13-9)16-6-14-10/h1-6,17H,(H,13,14,15,16) |
InChI-Schlüssel |
JEPUDOLJMVYDFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=C3C(=NC=N2)N=CN3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14004423.png)
![2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14004427.png)
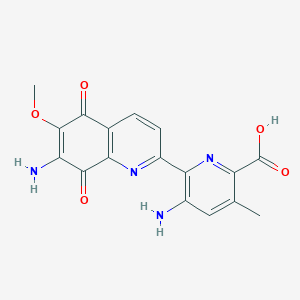
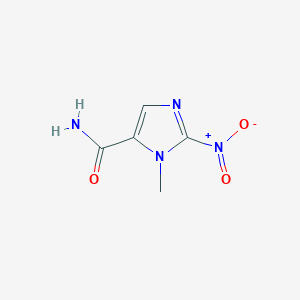
![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)
![S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14004437.png)

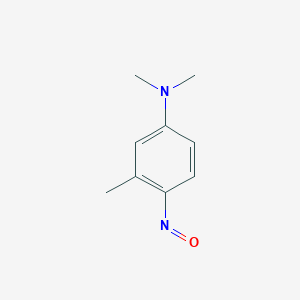
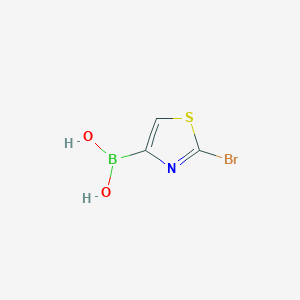
![Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate](/img/structure/B14004462.png)
![n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide](/img/structure/B14004465.png)

![3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B14004471.png)
